molecular formula C23H25N3O3S B2971800 Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate CAS No. 330191-04-3

Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate

Cat. No. B2971800
CAS RN: 330191-04-3
M. Wt: 423.53
InChI Key: VAFMZBLFNLOEIU-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

While specific synthesis information for this compound is not available, thiazole derivatives are often synthesized for their diverse biological activities .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Drug Synthesis

This compound’s structure allows for its use in the synthesis of various drugs. The thiazole ring, a common motif in many pharmaceuticals, can be utilized to create compounds with a wide range of biological activities . For instance, thiazole derivatives have been found to possess analgesic, anti-inflammatory, antimicrobial, and antifungal properties .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds containing thiazole rings have been shown to be effective against a variety of microbial pathogens, making them valuable in the development of new antimicrobial agents .

Antitumor Activity

Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This makes Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate a potential candidate for the development of new anticancer drugs .

Neuroprotective Applications

Given the role of thiazole compounds in the synthesis of neurotransmitters, there’s potential for this compound to be used in the development of neuroprotective drugs. These could help in treating neurodegenerative diseases or brain injuries .

Antiviral Research

Thiazole derivatives have shown promise in antiviral research. The compound could be explored for its efficacy against various viral infections, contributing to the field of antiviral drug development .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These targets play crucial roles in various biological processes, including inflammation, viral replication, fungal growth, and cancer cell proliferation .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that inhibits the target’s function, leading to the desired therapeutic effect . The interaction between the compound and its targets can result in changes at the molecular level, affecting the function of the target and leading to downstream effects .

Biochemical Pathways

Thiazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, fungal growth, and cancer cell proliferation . The downstream effects of these interactions can include reduced inflammation, inhibited viral replication, slowed fungal growth, and decreased cancer cell proliferation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound, affecting how much of the compound is absorbed into the body, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

Thiazole derivatives have been shown to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

For example, the solubility of thiazole derivatives can be affected by the pH of the environment . This can influence the absorption of the compound and, consequently, its efficacy and stability .

properties

IUPAC Name

ethyl 4-[[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-5-29-20(27)16-8-12-18(13-9-16)24-21(28)26-22-25-19(14-30-22)15-6-10-17(11-7-15)23(2,3)4/h6-14H,5H2,1-4H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFMZBLFNLOEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)ureido)benzoate

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